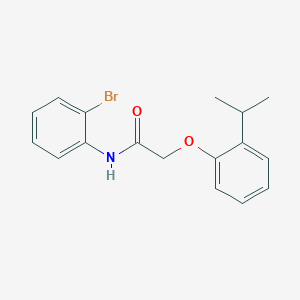
N-(2-bromophenyl)-2-(2-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-(2-isopropylphenoxy)acetamide, commonly known as BIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIPA is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
BIPA has been shown to have a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. BIPA has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of BIPA is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes that play a key role in the inflammatory response. By inhibiting these enzymes, BIPA may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
BIPA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). BIPA has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
BIPA has a number of advantages for use in lab experiments. It is a readily available compound that can be synthesized in high yields and purity. BIPA is also relatively stable and can be stored for extended periods of time. However, BIPA does have some limitations. It has a relatively low solubility in water, which can make it difficult to use in some experiments. BIPA also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are a number of potential future directions for research on BIPA. One area of interest is the development of BIPA-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of BIPA-based anti-inflammatory and analgesic drugs. Further research is also needed to fully understand the mechanism of action of BIPA and its potential applications in scientific research.
Conclusion:
In conclusion, BIPA is a chemical compound that has a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties, as well as its potential as a therapeutic agent for the treatment of neurodegenerative diseases. While BIPA has some limitations, it is a readily available compound that can be synthesized in high yields and purity. Further research is needed to fully understand the mechanism of action of BIPA and its potential applications in scientific research.
Synthesemethoden
BIPA can be synthesized through a two-step process involving the reaction of 2-bromophenylamine with 2-isopropylphenol, followed by the reaction of the resulting product with acetic anhydride. The synthesis of BIPA has been optimized to achieve high yields and purity, making it a readily available compound for scientific research.
Eigenschaften
Molekularformel |
C17H18BrNO2 |
|---|---|
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C17H18BrNO2/c1-12(2)13-7-3-6-10-16(13)21-11-17(20)19-15-9-5-4-8-14(15)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
SHTJURZGTTUZAC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2Br |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B284475.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B284480.png)
![3-allyl-5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284482.png)
![N-(2,5-dimethylphenyl)-2-(5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284486.png)
![Isopropyl 5-methyl-4-oxo-3-[2-oxo-2-(3-toluidino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284487.png)
![Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284488.png)
![Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284489.png)
![Isopropyl 3-(3-chlorobenzyl)-5-methyl-4-oxo-3,3-d]py rimidine-6-carboxylate](/img/structure/B284491.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284492.png)
![5-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284495.png)
![3-butyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284496.png)
![N-(2,5-dichlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284498.png)
